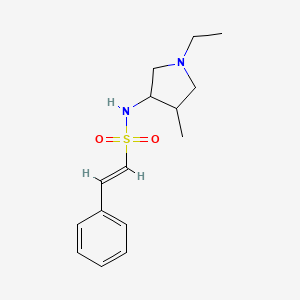
(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as sulfonamides, which have been used in medicine for their antibacterial properties. However, this particular compound is not used as a drug, but rather as a research tool due to its unique properties. In
Mechanism of Action
The mechanism of action of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide involves its binding to the TRPV1 channel and blocking its function. This has been demonstrated in various studies using electrophysiological techniques. The compound has been shown to be selective for the TRPV1 channel, with little effect on other ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide are related to its selective blocking of the TRPV1 channel. This has been shown to reduce pain and inflammation in animal models of various diseases. However, the compound has not been tested in humans and its safety profile is unknown.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide in lab experiments include its selectivity for the TRPV1 channel, which allows for specific manipulation of this channel without affecting other ion channels. The compound is also relatively easy to synthesize and has a moderate yield. However, the limitations of using this compound include its unknown safety profile and potential off-target effects.
Future Directions
There are several future directions for research involving (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide. These include further studies on its selectivity and mechanism of action, as well as its potential therapeutic applications in various diseases involving the TRPV1 channel. Additionally, the safety profile of the compound needs to be established before it can be considered for clinical use. Finally, new synthesis methods for the compound could be developed to improve its yield and purity.
Synthesis Methods
The synthesis of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide involves the reaction of 1-ethyl-4-methylpyrrolidin-3-amine with 2-bromoethylbenzenesulfonamide in the presence of a palladium catalyst. The reaction produces the desired compound with a yield of around 50%. This synthesis method has been published in a research article by Li et al. in 2013.
Scientific Research Applications
(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide has been used in scientific research as a tool to study the function of a specific type of ion channel called the TRPV1 channel. This channel is involved in the perception of pain and temperature, and its malfunction has been linked to various diseases such as chronic pain and inflammation. By selectively blocking the TRPV1 channel, researchers can study its function and potential therapeutic targets.
properties
IUPAC Name |
(E)-N-(1-ethyl-4-methylpyrrolidin-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-3-17-11-13(2)15(12-17)16-20(18,19)10-9-14-7-5-4-6-8-14/h4-10,13,15-16H,3,11-12H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYWPOXQFKEENR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)NS(=O)(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC(C(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


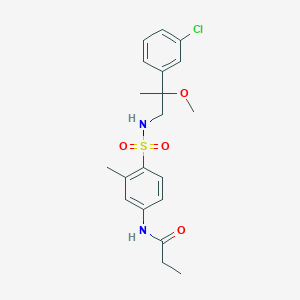
![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)


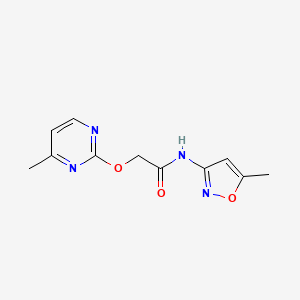

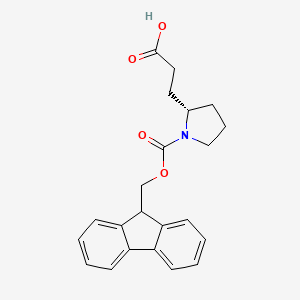
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)
![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)

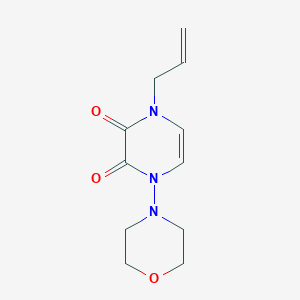
![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)